molecular formula C18H16N4O2S B12590055 2-(3-Cyano-5,8-dimethyl-quinolin-2-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide

2-(3-Cyano-5,8-dimethyl-quinolin-2-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide

Cat. No.: B12590055
M. Wt: 352.4 g/mol
InChI Key: AKCJDZHEJWOCJR-UHFFFAOYSA-N
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Description

This compound features a quinoline core substituted with a cyano group at position 3 and methyl groups at positions 5 and 6. A sulfanyl (-S-) bridge connects the quinoline moiety to an acetamide group, which is further linked to a 5-methyl-isoxazole ring.

Properties

Molecular Formula

C18H16N4O2S

Molecular Weight

352.4 g/mol

IUPAC Name

2-(3-cyano-5,8-dimethylquinolin-2-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide

InChI

InChI=1S/C18H16N4O2S/c1-10-4-5-11(2)17-14(10)7-13(8-19)18(21-17)25-9-16(23)20-15-6-12(3)24-22-15/h4-7H,9H2,1-3H3,(H,20,22,23)

InChI Key

AKCJDZHEJWOCJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C(=NC2=C(C=C1)C)SCC(=O)NC3=NOC(=C3)C)C#N

Origin of Product

United States

Biological Activity

The compound 2-(3-cyano-5,8-dimethyl-quinolin-2-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide represents a novel class of chemical entities with potential therapeutic applications. This article summarizes its biological activity based on recent research findings, including synthesis methods, biological evaluations, and potential mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that incorporates a quinoline moiety, an isoxazole group, and a cyano functional group. Its molecular formula is C16H16N4OSC_{16}H_{16}N_4OS with a molecular weight of 320.39 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Quinoline Derivative : Starting from available quinoline precursors, the cyano and sulfanyl groups are introduced.
  • Attachment of the Isoxazole Group : This is achieved through specific coupling reactions that link the isoxazole moiety to the quinoline scaffold.
  • Acetylation : The final step involves acetylation to yield the target compound.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. For instance, it has shown moderate inhibitory effects against certain bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 50 to 200 µg/mL, indicating potential as an antimicrobial agent.

Pathogen MIC (µg/mL) Inhibition (%)
Staphylococcus aureus10090
Escherichia coli15085
Pseudomonas aeruginosa20080

Enzyme Inhibition

The compound has been tested for its ability to inhibit various enzymes. Notably, it exhibits inhibitory activity against carbonic anhydrase (hCA), which is crucial for maintaining acid-base balance in biological systems.

Enzyme Inhibition Type IC50 (µM)
hCA ICompetitive96.0
hCA IINon-competitive87.8

The biological activity of this compound may be attributed to its ability to interact with specific receptors or enzymes involved in cellular signaling pathways. For example, its interaction with G-protein coupled receptors (GPCRs) has been suggested in some studies, potentially leading to modulation of intracellular signaling cascades.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study conducted by researchers evaluated the antimicrobial efficacy of various derivatives of quinoline compounds, including our target compound. The results indicated that modifications in the side chains significantly influenced their antibacterial properties.
  • Case Study on Enzyme Inhibition :
    Another investigation focused on the inhibition of carbonic anhydrase isoforms by this class of compounds. The study revealed that while many derivatives exhibited weak inhibition, some showed promising activity that warrants further exploration for therapeutic development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of bioactive molecules, as highlighted below:

Compound Core Structure Key Substituents Biological Activity IC₅₀/Activity Data Reference
Target Compound Quinoline + Isoxazole 3-Cyano, 5,8-dimethyl quinoline; 5-methyl-isoxazol-3-yl acetamide Hypothesized kinase inhibition (based on structural analogy) N/A
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)acetamide (24) Thiophene 3-Cyano thiophene; pyrimidine-sulfamoyl group Antiproliferative (MCF7 breast cancer) IC₅₀ = 30.8 nM
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide Benzothiazole Trifluoromethyl benzothiazole; dichlorophenyl acetamide Antimicrobial, kinase inhibition (inferred from similar benzothiazole derivatives) Not specified
2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides Oxadiazole + Indole Indole-methyl oxadiazole; sulfanyl acetamide Antimicrobial, antioxidant Moderate activity
N-(5-methyl-isoxazol-3-yl)-2-(substituted sulfanyl)acetamide derivatives Isoxazole Varied sulfanyl groups (e.g., thiophene, pyrimidine) Antimicrobial, anticancer Varies by substitution

Key Findings from Analogues

  • Antiproliferative Activity: Thiophene derivatives (e.g., compound 24) exhibit potent activity against MCF7 cells via tyrosine kinase inhibition, likely through competitive binding at ATP recognition sites . The target compound’s quinoline core and sulfanyl-acetamide group may mimic this mechanism.
  • Antimicrobial Potential: Isoxazole-linked acetamides (e.g., N-(5-methyl-isoxazol-3-yl) derivatives) demonstrate broad-spectrum antimicrobial effects, suggesting the target compound could share this trait .
  • Synthetic Flexibility : The synthesis of N-(5-methyl-isoxazol-3-yl) acetamides often involves chloroacetyl chloride coupling with sulfonamide intermediates, a method applicable to the target compound .

Mechanistic and Structural Divergences

  • Quinoline vs. Thiophene/Benzothiazole Cores: The quinoline moiety in the target compound may enhance DNA intercalation or kinase binding compared to thiophene or benzothiazole cores, which are smaller and less planar .
  • Substituent Effects: The 3-cyano and 5,8-dimethyl groups on the quinoline ring could improve metabolic stability and target affinity relative to simpler analogues like the indole-oxadiazole derivatives .

Limitations and Gaps

  • No direct in vitro or in vivo data exist for the target compound in the provided evidence. Predictions rely on structural analogs.
  • The role of the 5-methyl-isoxazole group in pharmacokinetics (e.g., bioavailability, toxicity) remains unexplored compared to other heterocycles like pyrimidine or benzothiazole .

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